molecular formula C13H8BrF3OZn B14879827 4-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide

4-[3-(Trifluoromethoxy)phenyl]phenylZinc bromide

Cat. No.: B14879827
M. Wt: 382.5 g/mol
InChI Key: KVTNDDDXEVXEEI-UHFFFAOYSA-M
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Description

4-[3-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE, 0.25 M in THF, is an organozinc compound used primarily in organic synthesis. It is a solution of this compound in tetrahydrofuran (THF), a common solvent in organic chemistry. This compound is known for its nucleophilic properties, making it useful in various cross-coupling reactions to form new carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE typically involves the reaction of 4-bromo-3-(trifluoromethoxy)benzene with zinc in the presence of a catalyst. The reaction is carried out in THF to stabilize the organozinc compound. The general reaction scheme is as follows:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The process ensures high yield and purity of the product, which is then stored and transported in THF to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-[3-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the electrophile used .

Scientific Research Applications

4-[3-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drug candidates through the synthesis of bioactive compounds.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[3-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE involves its role as a nucleophile in cross-coupling reactions. The organozinc compound donates its phenyl group to an electrophile in the presence of a catalyst, forming a new carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium or nickel catalyst used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(TRIFLUOROMETHOXY)PHENYL]PHENYLZINC BROMIDE is unique due to its specific trifluoromethoxy substitution, which imparts distinct electronic properties that can influence the reactivity and selectivity of the compound in various reactions. This makes it particularly valuable in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C13H8BrF3OZn

Molecular Weight

382.5 g/mol

IUPAC Name

bromozinc(1+);1-phenyl-3-(trifluoromethoxy)benzene

InChI

InChI=1S/C13H8F3O.BrH.Zn/c14-13(15,16)17-12-8-4-7-11(9-12)10-5-2-1-3-6-10;;/h2-9H;1H;/q-1;;+2/p-1

InChI Key

KVTNDDDXEVXEEI-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=[C-]C=C2.[Zn+]Br

Origin of Product

United States

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